4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-fluoro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXUUYLEAKRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The predominant synthetic strategy for this compound involves electrophilic aromatic substitution sulfonylation of a suitable hydroxyfluorobenzene precursor. Typically, the process is a chlorosulfonation reaction , where chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) is used to introduce the sulfonyl chloride group onto the aromatic ring at the position ortho or para to the hydroxyl group, directed by substituent effects.
- Starting material: 4-fluoro-2-hydroxybenzene (or closely related hydroxyfluorobenzene derivatives)
- Reagent: Chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2)
- Conditions: Low temperature (0–5 °C) to moderate temperature (up to 50 °C), anhydrous environment to prevent hydrolysis
- Outcome: Introduction of sulfonyl chloride group at the 1-position, yielding this compound
This method leverages the activating effect of the hydroxyl group and the directing influence of the fluorine atom to achieve regioselective sulfonylation.
Detailed Reaction Conditions and Mechanism
- Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group is introduced via EAS, where the electrophile (chlorosulfonic acid or sulfuryl chloride) attacks the aromatic ring activated by the hydroxyl group.
- The fluorine substituent, being electron-withdrawing, slightly deactivates the ring but directs substitution to positions ortho and para to itself, influencing regioselectivity.
- The hydroxyl group strongly activates the ring and directs substitution ortho and para to itself, favoring sulfonylation at the 1-position adjacent to the hydroxyl.
- Reaction temperature is carefully controlled (0–5 °C initially) to avoid side reactions such as over-sulfonation or decomposition.
- Anhydrous solvents such as dichloromethane or chlorinated solvents are used to maintain dry conditions, preventing hydrolysis of the sulfonyl chloride.
Industrial and Laboratory Scale Methods
- Batch synthesis: The classical method involves slow addition of chlorosulfonic acid to the hydroxyfluorobenzene under stirring at low temperature, followed by gradual warming to room temperature to complete the reaction.
- Continuous flow reactors: Industrially, continuous flow chemistry is employed to precisely control reaction parameters (temperature, stoichiometry, residence time), improving yield, purity, and scalability.
- Purification: Post-reaction, the crude product is purified by recrystallization or column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted starting materials and byproducts.
Alternative Synthetic Routes
While chlorosulfonation is the principal method, alternative approaches such as:
- Sulfonylation via sulfonic acid intermediates: Starting from 4-fluoro-2-hydroxybenzenesulfonic acid, conversion to the sulfonyl chloride using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can be performed.
- Halogen exchange and sulfonylation: In some cases, halogenated precursors (e.g., brominated hydroxyfluorobenzenes) are converted to sulfonyl chlorides via multi-step sequences involving sulfonation and halogen substitution.
However, these methods are less commonly reported for this specific compound due to complexity and lower yields.
Data Summary Table: Preparation Parameters
| Parameter | Typical Range / Details | Notes |
|---|---|---|
| Starting Material | 4-Fluoro-2-hydroxybenzene | Commercially available or synthesized |
| Sulfonylation Reagent | Chlorosulfonic acid (HSO3Cl) or Sulfuryl chloride (SO2Cl2) | Chlorosulfonic acid preferred for regioselectivity |
| Solvent | Anhydrous dichloromethane, chloroform | Dry solvents to prevent hydrolysis |
| Temperature | 0–5 °C (initial), up to 50 °C (reaction completion) | Low temperature to avoid side reactions |
| Reaction Time | 1–4 hours | Dependent on scale and temperature |
| Work-up | Quenching with ice water, extraction with organic solvents | Careful to avoid hydrolysis of sulfonyl chloride |
| Purification | Recrystallization, silica gel chromatography | Hexane/ethyl acetate mixtures commonly used |
| Yield | 60–85% | Depends on reaction control and purification method |
| Safety Considerations | Corrosive, moisture sensitive | Use protective equipment and inert atmosphere |
Research Findings and Analytical Confirmation
- NMR Spectroscopy: Proton and fluorine NMR confirm the substitution pattern. The fluorine atom appears at characteristic chemical shifts, while the sulfonyl chloride group shows no proton but affects aromatic proton shifts.
- IR Spectroscopy: Strong absorption bands at ~1370 cm⁻¹ and ~1180 cm⁻¹ correspond to asymmetric and symmetric S=O stretches of the sulfonyl chloride group.
- Mass Spectrometry: Molecular ion peak at m/z 210.61 g/mol confirms molecular weight.
- Purity Assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for purity and reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles in the presence of a catalyst.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Oxidation and Reduction: Products include sulfonic acids or sulfinic acids.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of sulfonamide compounds. These compounds are known for their biological activities, including antibacterial and antitumor properties. The sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic sites in proteins, facilitating enzyme inhibition, which is crucial in drug design .
Synthesis Methodology
The synthesis of this compound typically involves the reaction of 4-fluoro-2-hydroxybenzenesulfonic acid with thionyl chloride. This method is favored due to its efficiency and the high purity of the product obtained, making it suitable for industrial applications .
Biological Applications
Antimicrobial Agents
Research has demonstrated that this compound exhibits antimicrobial properties against various resistant bacterial strains. A study highlighted its effectiveness in developing new antibacterial agents, showcasing its potential application in pharmaceuticals aimed at combating antibiotic resistance.
Toxicity Studies
Toxicological assessments on aquatic organisms, such as Daphnia magna, indicate that while the compound possesses antimicrobial activity, it also exhibits moderate toxicity at elevated concentrations. This necessitates further research to evaluate its safety profile for therapeutic use .
Material Science
Polymer Chemistry
In materials science, this compound can be utilized in the modification of polymers to enhance their properties. The sulfonyl chloride functional group can react with various nucleophiles, enabling the development of tailored materials with specific characteristics for applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural and functional differences between 4-fluoro-2-hydroxybenzene-1-sulfonyl chloride and its analogs:
Reactivity and Functional Group Analysis
Hydroxyl (-OH) vs. Methoxy (-OCH₃):
The hydroxyl group in this compound increases acidity (pKa ~8-10) compared to the methoxy analog (pKa ~13-15). This makes the hydroxyl variant more reactive in deprotonation-driven reactions, such as forming sulfonate salts. Methoxy groups, being electron-donating, slightly deactivate the aromatic ring but improve stability against oxidation .- Sulfonyl Chloride (-SO₂Cl) vs. Sulfonyl Fluoride (-SO₂F): Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides due to the weaker Cl⁻ leaving group. For example, 4-(2-aminoethyl)benzene sulfonyl fluoride hydrochloride (AEBSF) is hydrolytically stable and used as a long-acting serine protease inhibitor, whereas sulfonyl chlorides are preferred for rapid functionalization in organic synthesis .
Aromatic vs. Aliphatic Sulfonyl Chlorides: Aliphatic derivatives like 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride exhibit greater conformational flexibility, enhancing their utility in polymer chemistry. However, aromatic sulfonyl chlorides are more rigid and better suited for regioselective electrophilic substitutions .
Biological Activity
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride, also known as 4-fluorobenzenesulfonyl chloride, is a compound that features a sulfonyl chloride functional group attached to a fluorinated aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of both the fluoro and hydroxyl groups on the benzene ring enhances its reactivity and biological interactions.
The molecular formula for this compound is C6H5ClFNO3S. The compound is characterized by:
- Fluorine atom : Enhances lipophilicity and can influence biological activity.
- Hydroxyl group : May improve solubility and facilitate interactions with biological macromolecules.
- Sulfonyl chloride group : Known for its reactivity, particularly in nucleophilic substitution reactions.
Antitumor Activity
Research has indicated that similar sulfonamide compounds exhibit antitumor effects. For example, studies have demonstrated that certain sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Case Study 1: Antibacterial Activity
A study evaluating the antibacterial efficacy of various sulfonamide derivatives found that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 128 to 256 µg/mL. This suggests a potential for similar activity in this compound, warranting further investigation.
Case Study 2: Antitumor Mechanism
In a comparative study involving various sulfonamide derivatives, it was shown that these compounds could effectively inhibit HDAC (Histone Deacetylase) activity, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes. This mechanism was observed in xenograft models where treated tumors exhibited significant growth inhibition compared to controls.
Research Findings
Recent research highlights the importance of substituent effects on the biological activity of sulfonamide derivatives. For instance, the introduction of electron-withdrawing groups like fluorine can enhance the reactivity of the sulfonamide moiety, potentially increasing its biological efficacy.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorine and hydroxyl substituents | Potential antibacterial and antitumor activity |
| Sulfanilamide | Sulfonamide core | Established antibacterial activity |
| 4-Aminobenzenesulfonamide | Amino group addition | Anticancer properties via HDAC inhibition |
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-fluoro-2-hydroxybenzene-1-sulfonyl chloride, and how do they influence experimental handling?
- Answer : The compound is a sulfonyl chloride derivative with reactive -SOCl and hydroxyl (-OH) groups. Key properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClFOS | |
| Boiling Point | ~95–96°C (at 2 mmHg) | |
| Stability | Reacts with glass; store in inert containers | |
| Storage Conditions | Combustible corrosive; ventilated, dry area |
- Methodological Note : Avoid aqueous or protic solvents to prevent hydrolysis. Use anhydrous conditions and inert materials (e.g., PTFE-lined caps) for storage .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer :
- : To confirm fluorine substitution (δ ~ -110 ppm for aromatic F) .
- IR Spectroscopy : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) .
- Mass Spectrometry : Molecular ion [M] at m/z 210 (calculated for CHClFOS) with fragmentation patterns matching sulfonyl chlorides .
Q. How can researchers safely handle this compound in the laboratory?
- Answer :
- PPE : Acid-resistant gloves, goggles, and lab coats (due to skin corrosion risks) .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize with sodium bicarbonate; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can contradictory yields in sulfonamide synthesis using this compound be resolved?
- Answer : Contradictions often arise from competing hydrolysis or side reactions. Optimize:
- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis .
- Temperature Control : Maintain 0–5°C during amine addition to suppress byproducts .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Data Analysis : Compare integration of product vs. unreacted amine to quantify efficiency .
Q. What strategies mitigate the compound’s reactivity with glassware, and how does this affect experimental reproducibility?
- Answer :
- Material Substitution : Use PTFE or HDPE containers instead of glass .
- Passivation : Pre-treat glassware with silanizing agents to reduce surface reactivity .
- Validation : Conduct control experiments comparing reaction yields in glass vs. inert containers to assess leaching effects .
Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
